Atrial natriuretic factor (1-11) Atrial natriuretic factor (1-11)
Brand Name: Vulcanchem
CAS No.: 98897-21-3
VCID: VC3875015
InChI: InChI=1S/C49H84N20O15S/c1-25(2)17-31(65-38(75)27(50)21-70)42(79)64-28(11-6-14-57-47(51)52)40(77)63-29(12-7-15-58-48(53)54)41(78)67-33(22-71)43(80)68-34(23-72)44(81)69-35(24-85)45(82)66-32(18-26-9-4-3-5-10-26)39(76)61-19-36(73)60-20-37(74)62-30(46(83)84)13-8-16-59-49(55)56/h3-5,9-10,25,27-35,70-72,85H,6-8,11-24,50H2,1-2H3,(H,60,73)(H,61,76)(H,62,74)(H,63,77)(H,64,79)(H,65,75)(H,66,82)(H,67,78)(H,68,80)(H,69,81)(H,83,84)(H4,51,52,57)(H4,53,54,58)(H4,55,56,59)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
SMILES: CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N
Molecular Formula: C49H84N20O15S
Molecular Weight: 1225.4 g/mol

Atrial natriuretic factor (1-11)

CAS No.: 98897-21-3

Cat. No.: VC3875015

Molecular Formula: C49H84N20O15S

Molecular Weight: 1225.4 g/mol

* For research use only. Not for human or veterinary use.

Atrial natriuretic factor (1-11) - 98897-21-3

Specification

CAS No. 98897-21-3
Molecular Formula C49H84N20O15S
Molecular Weight 1225.4 g/mol
IUPAC Name (2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C49H84N20O15S/c1-25(2)17-31(65-38(75)27(50)21-70)42(79)64-28(11-6-14-57-47(51)52)40(77)63-29(12-7-15-58-48(53)54)41(78)67-33(22-71)43(80)68-34(23-72)44(81)69-35(24-85)45(82)66-32(18-26-9-4-3-5-10-26)39(76)61-19-36(73)60-20-37(74)62-30(46(83)84)13-8-16-59-49(55)56/h3-5,9-10,25,27-35,70-72,85H,6-8,11-24,50H2,1-2H3,(H,60,73)(H,61,76)(H,62,74)(H,63,77)(H,64,79)(H,65,75)(H,66,82)(H,67,78)(H,68,80)(H,69,81)(H,83,84)(H4,51,52,57)(H4,53,54,58)(H4,55,56,59)/t27-,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1
Standard InChI Key SVBYIGOTTULANM-AGQURRGHSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)N
SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N
Canonical SMILES CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)N

Introduction

Structural Identity of Atrial Natriuretic Factor (1-11)

ANF (1-11) represents the N-terminal segment of the full-length ANF prohormone. The mature ANF peptide originates from proteolytic cleavage of a 126-amino acid precursor (proANF), which undergoes sequential processing by proteases like corin to release the biologically active ANF (1-28) . The (1-11) fragment corresponds to residues 1–11 of the proANF sequence, preceding the conserved 17-amino acid ring structure (residues 4–20) critical for receptor binding .

Key Structural Features:

  • Amino Acid Sequence: The exact sequence of ANF (1-11) remains unspecified in the provided literature, but analogous fragments in rodents (e.g., rat ANF 1-11) typically include hydrophobic and charged residues that may influence stability and interactions .

  • Post-Translational Modifications: ProANF undergoes phosphorylation and glycosylation, but whether these modifications occur in the (1-11) fragment is unclear .

Biosynthesis and Cleavage Dynamics

ANF (1-11) is likely a byproduct of proANF processing. Corin, a transmembrane serine protease, cleaves proANF at residues 98–101 to release ANF (1-126), which is further processed into ANF (1-28) and the N-terminal proANF fragment (NT-proANF) . While corin primarily targets the Arg-Ser-Ser-Arg motif in proANF, secondary cleavage sites may generate shorter fragments like ANF (1-11) .

Evidence from Proteolytic Studies:

  • In rats, ANF (1-11) analogs exhibit reduced natriuretic activity compared to full-length ANF, suggesting incomplete receptor activation .

  • The 17-amino acid ring structure (residues 4–20) is indispensable for binding to natriuretic peptide receptor-A (NPR-A), implying that ANF (1-11) lacks intrinsic hormonal activity .

Physiological and Pharmacological Relevance

Renal and Cardiovascular Effects

FragmentNatriuretic ActivityReceptor AffinityHalf-Life
ANF (1-28)HighNPR-A (Kd: 0.1 nM)2–4 min
ANF (4-28)ModerateNPR-A (Kd: 1 nM)3–5 min
ANF (1-11)Not reportedNot determinedUnknown

Table 1: Comparative activity of ANF fragments .

Interactions with Endothelin Systems

Endothelin-1 (ET-1) stimulates ANF secretion via ETA receptors on atrial myocytes . While ANF (1-28) counteracts ET-1’s vasoconstrictive effects, ANF (1-11)’s role in this interplay remains unexplored .

Research Gaps and Future Directions

The limited data on ANF (1-11) highlight critical research gaps:

  • Structural Characterization: Mass spectrometry and NMR studies are needed to resolve its tertiary structure.

  • Receptor Binding Assays: Testing affinity for NPR-A, NPR-B, and NPR-C receptors could clarify its signaling potential.

  • In Vivo Models: Rodent studies comparing ANF (1-11) with full-length ANF may reveal compensatory roles in volume overload.

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